molecular formula C17H18F3NO B3171770 4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946698-28-8

4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Cat. No. B3171770
CAS RN: 946698-28-8
M. Wt: 309.33 g/mol
InChI Key: AAGSGEOPRJNESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine is a chemical compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 . It is used in proteomics research .

Scientific Research Applications

Electrochemical Properties and Applications

  • The electrochemistry of phenols, including those substituted with tert-butyl groups, has been explored in ionic liquids, indicating potential applications in electrochemical synthesis and analysis. For instance, the oxidation of phenol and its derivatives in specific ionic liquids forms phenoxyl radicals, which could imply utility in synthesizing similar compounds or studying their redox properties (Constanza Villagrán et al., 2006) Electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide ([NTf2]−) based ionic liquids.

Organic Synthesis

  • Research on the biotransformation and stereoselective hydroxylation of compounds with tert-butyl groups demonstrates the metabolic pathways and synthetic possibilities for structurally complex phenylamines. These studies can inform synthetic strategies for related compounds, including those intended for medical research outside the context of direct drug use (B. Norén et al., 1989) Biotransformation of terodiline. V. Stereoselectivity in hydroxylation by human liver microsomes.

Material Science Applications

Catalysis and Chemical Transformations

properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2,3)11-4-6-12(7-5-11)22-13-8-9-15(21)14(10-13)17(18,19)20/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGSGEOPRJNESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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